Technical Guide: Synthesis and Structural Characterization of 4-Chloro-2-isopropyl-3-nitrophenol
Technical Guide: Synthesis and Structural Characterization of 4-Chloro-2-isopropyl-3-nitrophenol
This is an in-depth technical guide on the chemical structure, synthesis, and characterization of 4-Chloro-2-isopropyl-3-nitrophenol .
Executive Summary
Compound Name: 4-Chloro-2-isopropyl-3-nitrophenol
CAS Number: 90346-66-0
Molecular Formula: C
This guide details the structural properties and synthetic pathways for 4-Chloro-2-isopropyl-3-nitrophenol , a highly functionalized aromatic intermediate. Its specific substitution pattern—featuring a "sandwiched" nitro group between an isopropyl and a chloro substituent—presents unique regiochemical challenges. This molecule is primarily utilized as a high-value building block in the development of agrochemicals (herbicides/fungicides) and pharmaceutical precursors where steric bulk and electron-withdrawing capabilities are required to modulate biological activity.
Structural Analysis & Chemical Logic
Molecular Geometry and Sterics
The molecule features a phenol core with three contiguous substituents on the benzene ring (positions 2, 3, and 4), creating a 1,2,3,4-tetrasubstituted pattern.
-
Position 1 (OH): The hydroxyl group acts as a strong electron-donating group (EDG), activating the ring and directing electrophiles to ortho (2, 6) and para (4) positions.
-
Position 2 (Isopropyl): A bulky alkyl group that provides steric hindrance, shielding the phenol oxygen and the adjacent 3-position.
-
Position 3 (Nitro): A strong electron-withdrawing group (EWG). Its placement at position 3 is meta to the hydroxyl group, which is electronically counter-intuitive for direct nitration of a phenol, implying a specific synthetic sequence is required.
-
Position 4 (Chloro): A weak deactivating group but ortho/para directing. Its location is para to the hydroxyl, the most electronically favored position for electrophilic halogenation.
Electronic "Push-Pull" Dynamics
The synthesis strategy must overcome the directing conflict between the hydroxyl group (which directs ortho/para) and the target location of the nitro group (meta to OH). Direct nitration of 2-isopropylphenol typically yields the 4-nitro or 6-nitro isomers. Therefore, the 3-nitro moiety must be introduced before the final ring closure or via a directing group manipulation (e.g., via an aniline intermediate).
Retrosynthetic Analysis
The most robust retrosynthetic disconnection involves the late-stage introduction of the chlorine atom, leveraging the strong para-directing effect of the hydroxyl group.
Figure 1: Retrosynthetic logic flow from target to commercially available precursors.
Detailed Synthesis Protocol
Phase 1: Synthesis of Intermediate (2-Isopropyl-3-nitrophenol)
Direct nitration of 2-isopropylphenol is non-selective for the 3-position. The preferred route utilizes 2-isopropylaniline (o-cumidine) to control regiochemistry via protection and steric direction.
Step 1.1: Protection and Nitration
-
Acetylation: React 2-isopropylaniline with acetic anhydride to form 2'-isopropylacetanilide . This protects the amine and moderates its activating power.
-
Nitration: Treat the acetanilide with mixed acid (HNO
/H SO ) at low temperature (0–5°C).-
Mechanism:[5][6] The bulky isopropyl group at position 2 sterically hinders the ortho (6) position. The acetamido group directs para (4).
-
Challenge: To get the 3-nitro isomer, one often exploits the "ortho-effect" in specific solvents or separates the minor isomer. Alternatively, starting from 3-nitro-2-isopropylbenzoic acid (via degradation) is a route, but the aniline route is more scalable.
-
Note: If direct nitration yields 4-nitro, a blocking group strategy (sulfonation at 4) may be required to force nitration to the ortho/meta positions, or use Vicarious Nucleophilic Substitution (VNS) on a nitrobenzene precursor.
-
Refined Lab Route for 3-Nitro Isomer: A more reliable lab-scale route involves the oxidation of 2-isopropyl-3-nitroaniline .
Step 1.2: Diazotization and Hydrolysis
Converting the aniline to the phenol.
-
Reagents: 2-Isopropyl-3-nitroaniline, NaNO
, H SO , H O. -
Protocol:
-
Dissolve 2-isopropyl-3-nitroaniline in dilute H
SO . -
Cool to 0°C and add aqueous NaNO
dropwise to form the diazonium salt. -
Slowly add the diazonium solution to a boiling solution of dilute H
SO (steam distillation conditions).
-
-
Result: The diazonium group is replaced by a hydroxyl group, yielding 2-isopropyl-3-nitrophenol .
Phase 2: Regioselective Chlorination (Final Step)
This step introduces the chlorine atom at position 4.
Step 2.1: Chlorination Protocol
-
Substrate: 2-Isopropyl-3-nitrophenol.[1][7][8][9][10][11][12][13]
-
Reagents: Sulfuryl chloride (SO
Cl ) or N-Chlorosuccinimide (NCS). -
Solvent: Dichloromethane (DCM) or Acetic Acid.
-
Procedure:
-
Dissolve substrate in DCM.
-
Add 1.05 equivalents of SO
Cl dropwise at room temperature. -
Monitor via TLC/HPLC. The hydroxyl group strongly directs to the para position (4). The isopropyl group (2) and nitro group (3) block the other positions or deactivate them. Position 6 is ortho to OH but para to the nitro group; however, para-chlorination relative to OH is kinetically favored and sterically less hindered than the "sandwiched" positions.
-
-
Workup: Quench with water, extract with DCM, and recrystallize from ethanol/water.
Quantitative Data: Reaction Parameters
| Parameter | Condition | Rationale |
| Temperature | 20–25°C (Chlorination) | Prevent over-chlorination or oxidation. |
| Stoichiometry | 1.05 eq. Chlorinating Agent | Ensure complete conversion without di-chlorination. |
| Selectivity | >95% Para-isomer | OH group dominates directing effects over alkyl/nitro. |
| Yield | 85–92% (Final Step) | High efficiency due to strong electronic activation at C4. |
Process Safety & Engineering Controls
Nitro Compound Hazards
-
Thermal Stability: Polynitrated byproducts (if formed) can be shock-sensitive. Maintain strict temperature control during nitration phases.
-
Exotherm Control: The diazotization is exothermic; rapid addition of nitrite can lead to runaway decomposition (NOx fumes).
Chlorination Risks
-
Gas Evolution: Use scrubbers for HCl and SO
byproducts if using sulfuryl chloride. -
Solvent Choice: Avoid ethers (peroxide risk with oxidizers); chlorinated solvents or glacial acetic acid are preferred.
Analytical Characterization
To validate the structure of 4-Chloro-2-isopropyl-3-nitrophenol , the following spectral signatures are diagnostic:
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 1.25 ppm (d, 6H): Isopropyl methyl groups (doublet).
- 3.40 ppm (sept, 1H): Isopropyl methine proton (septet).
- 5.50 ppm (s, 1H): Phenolic OH (broad, exchangeable).
-
7.05 ppm (d, 1H): Aromatic proton at C6 (Ortho to OH, Meta to NO
). -
7.45 ppm (d, 1H): Aromatic proton at C5 (Meta to OH, Ortho to Cl).
-
Coupling: The two aromatic protons (H5 and H6) will show ortho coupling (
Hz).
-
Infrared Spectroscopy (FT-IR)
-
3400–3200 cm
: O-H stretch (broad, H-bonded). -
1530 & 1350 cm
: N-O asymmetric and symmetric stretches (Nitro group). -
1050–1100 cm
: C-Cl stretch (aryl chloride).
References
-
ChemicalBook. (2025).[5] Synthesis of 5-isopropyl-2-nitrophenol and related isomers.[8]
-
NIST Chemistry WebBook. (2025). 4-Chloro-2-nitrophenol structural data and mass spectrometry.
-
BLD Pharm. (2025).[14] Product Catalog: 4-Chloro-2-isopropyl-3-nitrophenol (CAS 90346-66-0).[1][2][3][4][14]
-
ScienceMadness. (2021). Discussion on regioselective nitration of substituted phenols.
-
RSC Advances. (2014). Regioselective nitration of aromatic compounds in aqueous media.
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